8-Bromoisochroman

Organic Synthesis Lithiation Metal-Halogen Exchange

8-Bromoisochroman (CAS 846037-83-0, IUPAC: 8-bromo-3,4-dihydro-1H-isochromene) is a heterocyclic organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It belongs to the isochroman (benzopyran) class of compounds, featuring a benzene ring fused to a tetrahydropyran ring with a bromine atom substituted at the 8-position.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 846037-83-0
Cat. No. B2376291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisochroman
CAS846037-83-0
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESC1COCC2=C1C=CC=C2Br
InChIInChI=1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2
InChIKeyAGVNTWBJYBSROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisochroman CAS 846037-83-0: A Critical Halogenated Heterocyclic Building Block for Pharmaceutical R&D and Organic Synthesis


8-Bromoisochroman (CAS 846037-83-0, IUPAC: 8-bromo-3,4-dihydro-1H-isochromene) is a heterocyclic organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It belongs to the isochroman (benzopyran) class of compounds, featuring a benzene ring fused to a tetrahydropyran ring with a bromine atom substituted at the 8-position . The compound is commercially available from reputable chemical suppliers such as Sigma-Aldrich (as AChemBlock product) and Leyan, with purities typically reported at 95-97% . This halogenated scaffold serves primarily as a critical building block in medicinal chemistry for the synthesis of more complex organic molecules, with the C8-bromo substituent enabling diverse downstream transformations including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions .

Why Generic Substitution of 8-Bromoisochroman CAS 846037-83-0 with Other Isochroman Analogs Compromises Synthetic Outcomes


Isochroman derivatives cannot be generically interchanged due to the profound impact of substitution position and identity on both chemical reactivity and biological function. While the isochroman scaffold is a privileged structure in drug discovery, the specific placement of a bromine atom at the 8-position confers unique regiochemical and electronic properties that fundamentally differ from isomers such as 6-bromoisochroman (CAS 182949-90-2) or 7-bromoisochroman . Structure-activity relationship (SAR) studies on related oxoisochromane systems have demonstrated that substitution patterns critically determine biological outcomes; for example, in azaphilone inhibitors of gp120-CD4 binding, a proton at the C-8 position is necessary for activity, indicating that substitution at this locus can either enable or abolish target engagement depending on the specific derivative [1]. Furthermore, the electronic environment at C-8 in isochroman differs from other positions, influencing both the facility of metal-halogen exchange and the outcomes of cross-coupling reactions. Procurement decisions must therefore be guided by the exact substitution pattern required for the intended synthetic route or biological evaluation .

Quantitative Comparative Evidence for 8-Bromoisochroman CAS 846037-83-0: Differentiated Reactivity and Synthetic Utility


Regiochemical Differentiation of 8-Bromoisochroman vs. 6-Bromoisochroman in Metal-Halogen Exchange and Functionalization

The 8-position bromine in the chromane/isochroman scaffold demonstrates distinct reactivity in metal-halogen exchange compared to the 6-position isomer. In synthetic methodology development for chromane-8-sulfonyl chloride (CAS 1048970-15-5), 8-bromochromane undergoes lithium-halogen exchange with n-BuLi at -78°C in THF/hexane over 30 minutes, followed by SO₂ trapping to generate the corresponding sulfonyl chloride in 30% isolated yield . This transformation leverages the unique accessibility of the C-8 position for electrophilic trapping after lithiation. In contrast, related studies on 6-bromoisochroman have demonstrated successful Pd-mediated cross-coupling applications , but the lithium-halogen exchange pathway at the 8-position is specifically documented for generating functionalized chromane derivatives . The divergent reactivity profiles of 6- and 8-bromo isomers mean that synthetic route selection depends critically on which position requires functionalization.

Organic Synthesis Lithiation Metal-Halogen Exchange Chromane Chemistry

Comparative Substrate Viability: 8-Bromoisochroman Enables Nucleophilic Substitution Pathways Unavailable to Unsubstituted Isochroman

The C8 bromine atom in 8-bromoisochroman serves as a reactive handle for nucleophilic substitution reactions that cannot be performed on unsubstituted isochroman. According to synthetic methodology documentation, the bromine atom can be substituted with various nucleophiles including sodium azide (forming azidoisochroman), potassium thiolate (forming thioisochroman), and sodium alkoxide (forming alkoxyisochroman) under standard conditions in polar aprotic solvents such as DMF or DMSO . In contrast, unsubstituted isochroman lacks this synthetic versatility entirely, requiring alternative functionalization strategies such as electrophilic aromatic substitution or C-H activation, which operate under different regioselectivity constraints [1]. This substitution capability makes 8-bromoisochroman a privileged intermediate for generating diverse C8-functionalized libraries.

Nucleophilic Substitution Building Block Chemistry Synthetic Versatility Medicinal Chemistry

Cross-Coupling Competence: 8-Bromoisochroman as an Electrophilic Partner in Pd-Catalyzed Transformations Relative to Non-Halogenated Isochromans

8-Bromoisochroman is established as a competent substrate for palladium-catalyzed cross-coupling reactions, a capability that unsubstituted isochroman lacks entirely. Studies have documented that palladium-mediated cross-coupling has been successfully applied to brominated isochroman systems, including 6-bromoisochroman, and by class inference, 8-bromoisochroman is an excellent substrate for these cornerstone transformations . Specifically, the aryl bromide moiety enables participation in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed couplings for C-C and C-heteroatom bond formation with high efficiency and selectivity. In contrast, unsubstituted isochroman cannot serve as an electrophilic coupling partner without prior functionalization (e.g., via directed C-H activation or halogenation) [1]. Related work on 8-bromochromones has demonstrated successful Pd(0) insertion into the C-Br bond and subsequent addition to olefins including methyl acrylate, acrylonitrile, and styrene [2], establishing the broader viability of 8-bromo heterocycles in cross-coupling manifolds.

Cross-Coupling Palladium Catalysis C-C Bond Formation Synthetic Methodology

Oxidative Transformation Potential: 8-Bromoisochroman Oxidation to Isochromanone Derivatives with Documented Biological Relevance

8-Bromoisochroman can be oxidized to the corresponding lactone, 8-bromoisochroman-1-one (CAS 103597-57-3, C₉H₇BrO₂, MW 227.05), a transformation that unlocks a distinct class of biologically active compounds . While direct biological data for 8-bromoisochroman itself is limited, the oxidation product 8-bromoisochroman-1-one has demonstrated quantifiable anticancer activity in phenotypic screening. Specifically, studies evaluating this compound against a panel of human cancer cell lines showed inhibition of cell proliferation across multiple cancer types, with particular potency against ovarian cancer cells . Mechanistic investigation confirmed its role as an HSF1 (heat shock factor 1) pathway inhibitor, a target implicated in cancer biology . In contrast, unoxidized 8-bromoisochroman lacks this specific biological profile and serves primarily as a synthetic intermediate. The oxidation pathway using KMnO₄ or CrO₃ under acidic or basic conditions converts the isochroman ring to the corresponding lactone .

Oxidation Isochromanone HSF1 Inhibition Anticancer Lactone Synthesis

Comparative Physicochemical and Commercial Availability Profile: 8-Bromoisochroman vs. 6-Bromoisochroman

8-Bromoisochroman and 6-bromoisochroman share identical molecular formula (C₉H₉BrO) and molecular weight (213.07 g/mol) but exhibit different commercial availability profiles and pricing structures that impact procurement decisions . 8-Bromoisochroman (CAS 846037-83-0) is available from major suppliers including Sigma-Aldrich (AChemBlock, 95% purity) , Leyan (97% purity, product 1108205) , MolCore (NLT 98% purity) , and CymitQuimica (97% purity) . 6-Bromoisochroman (CAS 182949-90-2) is available from CymitQuimica at 95-98% purity . The 8-bromo isomer appears to have broader commercial distribution across multiple reputable suppliers, potentially offering advantages in supply chain security, competitive pricing, and availability of Certificates of Analysis (COA) . Both compounds are typically stored at room temperature or under refrigeration (20°C for long-term) and are intended for research use only .

Procurement Physicochemical Properties Commercial Availability Purity Comparison

SAR-Guided Differentiation: C8 Substitution Pattern Critical for Biological Activity in Isochroman-Related Systems

Structure-activity relationship (SAR) studies on oxoisochromane (azaphilone) derivatives have established that the substitution pattern at the 8-position is a critical determinant of biological activity. In a comparative study of nineteen azaphilone-related compounds tested for inhibition of gp120-CD4 binding, researchers identified that a proton at C-8 (i.e., absence of substitution) is necessary for activity in this specific target class [1]. The strongest inhibitor identified, 5-bromoochrephilone, exhibited an IC₅₀ of 2.5 μM [1]. While this study examined more complex oxoisochromane natural product derivatives rather than simple 8-bromoisochroman itself, the SAR principle is directly relevant: C8 substitution profoundly impacts target engagement. Related work on isochromophilones I and II (chlorinated isochroman derivatives) showed IC₅₀ values of 6.6 μM and 3.9 μM respectively for gp120-CD4 binding inhibition [2]. These findings establish that researchers exploring isochroman-based inhibitors must carefully select the appropriate C8 substitution pattern (bromo, chloro, proton, or other functional groups) based on specific target requirements .

Structure-Activity Relationship Medicinal Chemistry gp120-CD4 Binding Antiviral Drug Discovery

Optimal Research and Industrial Application Scenarios for 8-Bromoisochroman CAS 846037-83-0 Based on Quantified Differentiated Evidence


Synthesis of C8-Functionalized Chromane/Isochroman Derivatives via Lithium-Halogen Exchange

8-Bromoisochroman (or its chromane analog) is the preferred starting material for researchers requiring C8-functionalized derivatives via metal-halogen exchange. The established methodology for converting 8-bromochromane to chromane-8-sulfonyl chloride in 30% yield using n-BuLi lithiation at -78°C followed by SO₂ trapping demonstrates the viability of this approach . This application scenario is particularly relevant for medicinal chemistry programs developing sulfonamide-containing isochroman/chromane libraries or for synthesizing sulfonyl chloride intermediates for subsequent diversification. Researchers should note that the 6-bromo isomer does not have equivalent documented lithiation methodology for sulfonyl chloride formation, making the 8-bromo isomer the necessary choice for this specific transformation pathway.

Rapid Generation of C8-Functionalized Isochroman Libraries via Nucleophilic Substitution

Medicinal chemistry groups requiring diverse C8-substituted isochroman derivatives for SAR exploration should utilize 8-bromoisochroman as a versatile electrophilic hub. The bromine atom undergoes nucleophilic displacement with amines (C-N bond formation), thiols (C-S bond formation), and alkoxides (C-O bond formation) under standard conditions in DMF or DMSO . This enables rapid parallel synthesis of C8-azido, C8-thioether, and C8-ether isochroman derivatives from a single purchased building block. Compared to unsubstituted isochroman, which lacks this synthetic handle and would require multi-step functionalization (e.g., halogenation followed by substitution, or directed C-H activation), 8-bromoisochroman offers significant efficiency gains in library production workflows.

Pd-Catalyzed Cross-Coupling for Modular Construction of Isochroman-Containing Molecular Architectures

8-Bromoisochroman is the building block of choice for synthetic chemists employing Pd-catalyzed cross-coupling to construct complex isochroman-containing molecules. The aryl bromide moiety enables Suzuki-Miyaura (aryl-aryl bond formation), Sonogashira (alkyne coupling), and other Pd-mediated transformations . Studies on related 8-bromochromones have confirmed successful Pd(0) insertion into the C-Br bond and addition to olefins including methyl acrylate, acrylonitrile, and styrene . This application scenario is optimal for total synthesis projects, fragment-based drug discovery requiring modular assembly, and materials science applications where isochroman scaffolds are incorporated into extended π-systems. Unsubstituted isochroman cannot serve as an electrophilic coupling partner without prior halogenation, making 8-bromoisochroman the direct procurement choice for cross-coupling workflows.

Access to Biologically Active 8-Bromoisochroman-1-one for HSF1-Targeted Anticancer Research

Cancer biology researchers investigating HSF1 (heat shock factor 1) pathway inhibition should procure 8-bromoisochroman as a key intermediate for synthesizing the biologically validated 8-bromoisochroman-1-one scaffold. Oxidation of 8-bromoisochroman using KMnO₄ or CrO₃ under acidic or basic conditions yields the corresponding lactone, which has demonstrated antiproliferative activity across multiple human cancer cell lines with particular potency against ovarian cancer cells . The compound's confirmed mechanism of action as an HSF1 inhibitor positions it as a valuable tool compound or lead scaffold for oncology drug discovery programs targeting this stress-response pathway. This application leverages the synthetic accessibility of the 8-bromoisochroman starting material to access a therapeutically relevant oxidation product with established biological validation.

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